molecular formula C8H17NS B13251325 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine

4-[(Methylsulfanyl)methyl]cyclohexan-1-amine

Cat. No.: B13251325
M. Wt: 159.29 g/mol
InChI Key: DTQPLYIZDFXBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Methylsulfanyl)methyl]cyclohexan-1-amine (CAS: 1343973-37-4) is a cyclohexylamine derivative with a methylsulfanyl-methyl substituent at the 4-position. Its molecular formula is C₇H₁₅NS (MW: 145.27 g/mol), and it features a cyclohexane ring with a primary amine group and a methylsulfanyl-methyl side chain. The SMILES notation is CSC1CCC(CC1)N, and its InChIKey is RYTOBWATSBGTFT-UHFFFAOYSA-N . This compound is utilized in pharmaceutical synthesis and organic chemistry research, particularly as a precursor for complex molecules due to its reactive amine group and sulfur-containing moiety .

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

4-(methylsulfanylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H17NS/c1-10-6-7-2-4-8(9)5-3-7/h7-8H,2-6,9H2,1H3

InChI Key

DTQPLYIZDFXBGM-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylthiomethyl chloride in the presence of a base to form 4-[(Methylsulfanyl)methyl]cyclohexan-1-one. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfanyl)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like LiAlH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Alkyl halides, base

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amine

    Substitution: N-alkylated derivatives

Scientific Research Applications

4-[(Methylsulfanyl)methyl]cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. 4-(Methylsulfanyl)butan-1-amine (Compound 61)
  • Structure : Linear butane chain with a methylsulfanyl group at the 4-position and a primary amine.
  • Key Differences :
    • Lacks the cyclohexane ring, reducing steric hindrance and altering lipophilicity (logP ~1.2 vs. ~1.7 for the target compound).
    • Synthesis : Produced via reaction of 1-bromo-4-N-(phthalimido)butane with sodium methyl mercaptide, followed by deprotection .
    • Applications : Intermediate for sulforaphane analogs, highlighting its role in bioactive molecule synthesis .
2.1.2. Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3)
  • Structure : Two cyclohexanamine groups linked by a methylene bridge.
  • Key Differences :
    • Bicyclic structure increases molecular weight (C₁₃H₂₄N₂) and rigidity.
    • Toxicity : Classified as hazardous due to primary amine groups; read-across data from analogs suggest skin/eye irritation and respiratory sensitization .
    • Applications : Used in polymer curing agents, contrasting with the target compound’s pharmaceutical focus .

Substituent Variations

2.2.1. 2-[(4-Chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine
  • Structure : Cyclohexanamine with 4-isopropyl and 4-chlorobenzyl substituents.
  • Key Differences: Increased lipophilicity (logD ~1.7 at pH 7.4) due to chlorophenyl and isopropyl groups. Applications: Potential CNS activity inferred from structural similarity to psychoactive amines .
2.2.2. 2-(cyclohex-1-en-1-yl)ethylamine
  • Structure : Combines cyclohexene and methylsulfanylphenyl groups.
  • Key Differences :
    • Presence of a double bond (cyclohexene) enhances reactivity in addition reactions.
    • Applications : Explored in agrochemical research for sulfur-mediated bioactivity .

Pharmacological Derivatives

2.3.1. (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Compound 289)
  • Structure : Cyclohexanamine with a 4-methylpiperazine substituent.
  • Key Differences :
    • Piperazine ring introduces basicity (pKa ~8.5) and enhances solubility in acidic conditions.
    • Applications : Intermediate in kinase inhibitors (e.g., COMPOUND 37, m/z 452 [M+H]⁺) for anticancer therapies .
2.3.2. 4-Methylsulfanylmethyl-cyclohexylamine HCl
  • Structure : Hydrochloride salt of the target compound.
  • Key Differences :
    • Improved aqueous solubility and stability for pharmaceutical formulations .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine C₇H₁₅NS 145.27 Cyclohexane core, primary amine, methylsulfanyl-methyl group Pharmaceutical intermediates
4-(Methylsulfanyl)butan-1-amine C₅H₁₃NS 119.23 Linear chain, higher reactivity Sulforaphane synthesis
4,4'-Methylenebis(cyclohexanamine) C₁₃H₂₄N₂ 208.34 Bicyclic structure, dual amine groups Polymer curing agents
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 197.32 Piperazine substituent, enhanced basicity Anticancer drug precursors
2-[(4-Chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine C₁₆H₂₂ClN 263.81 Chlorophenyl and isopropyl groups, high logD CNS-active compound research

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is more streamlined (e.g., via mercaptide alkylation) compared to piperazine derivatives requiring multi-step protection/deprotection .
  • Toxicity Profile : Primary amines like 4,4'-methylenebis(cyclohexanamine) exhibit higher hazards than the target compound, which lacks robust toxicity data .

Biological Activity

4-[(Methylsulfanyl)methyl]cyclohexan-1-amine, also known as 4-Methylsulfanylmethylcyclohexanamine, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine is C₈H₁₇NS, with a molecular weight of 159.29 g/mol. The compound features a cyclohexane ring substituted with both a methylsulfanyl group and an amine functionality. This dual functionality enhances its reactivity and potential interactions with biological targets.

The biological activity of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine is primarily attributed to its amine and methylsulfanyl groups. These functional groups enable the compound to engage in hydrogen bonding and electrostatic interactions with various molecular targets, including enzymes and receptors. Preliminary studies indicate that it may interact with cyclooxygenase enzymes, which are crucial in inflammatory processes, suggesting potential anti-inflammatory properties .

Anti-inflammatory Potential

Initial investigations into the anti-inflammatory properties of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine have shown promise. The compound's ability to modulate enzyme activity could lead to reduced inflammation markers in vitro. However, comprehensive biological evaluations are still required to establish its efficacy fully.

Comparative Analysis

To better understand the unique properties of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine, it can be compared with structurally related compounds:

Compound Name Structural Features Unique Aspects
4-[(Methylsulfanyl)methyl]cyclohexan-1-oneKetone instead of amine groupLacks amino functionality, altering reactivity
CyclohexylamineSimpler amine derivativeDoes not contain the methylsulfanyl group
4-Methylcyclohexan-1-amineMethyl group instead of methylsulfanylDifferent functional group affects biological activity

This comparative analysis highlights how structural variations influence biological activity and therapeutic potential .

Case Studies

While specific case studies focusing solely on 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine are sparse, related research on compounds with similar structures provides insights into its potential applications:

  • Anti-inflammatory Mechanisms : Research indicates that compounds similar to 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine can inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins .
  • Cytotoxicity in Cancer Models : Studies on analogs have shown varying degrees of cytotoxicity across different cancer cell lines, suggesting that modifications in structure can enhance or diminish therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.